DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]-
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Overview
Description
DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]- is a derivative of phenylalanine, an essential aromatic amino acid. This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. It contains a phenylalanine moiety, which is crucial for its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]- typically involves the protection of the amino group of phenylalanine using a tert-butoxycarbonyl (Boc) group. This is followed by coupling with another phenylalanine derivative. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers. These methods ensure high purity and yield of the final product. The process is optimized to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]- undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Deprotected amines and further functionalized derivatives.
Scientific Research Applications
DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]- is used in various scientific research applications:
Chemistry: As a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: Potential therapeutic applications in pain management and as a precursor for neurotransmitter synthesis.
Industry: Used in the production of pharmaceuticals and as a research chemical in various industrial processes.
Mechanism of Action
The mechanism of action of DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]- involves its interaction with specific enzymes and receptors in the body. It acts as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. The compound’s effects are mediated through its conversion to these active neurotransmitters, which then interact with their respective receptors and pathways .
Comparison with Similar Compounds
Similar Compounds
D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester: Another phenylalanine derivative with similar applications in peptide synthesis and research.
DL-Phenylalanine, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-: A brominated derivative with distinct chemical properties and reactivity.
Uniqueness
DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]- is unique due to its specific structure, which allows for versatile applications in various fields. Its ability to act as a precursor for neurotransmitter synthesis and its role in peptide synthesis make it a valuable compound in both research and industrial settings .
Properties
CAS No. |
112121-76-3 |
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Molecular Formula |
C23H28N2O5 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H28N2O5/c1-23(2,3)30-22(29)25-18(14-16-10-6-4-7-11-16)20(26)24-19(21(27)28)15-17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t18-,19?/m0/s1 |
InChI Key |
NNOBHAOOLCEJBL-OYKVQYDMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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